2-(4-Bromophenyl)-3-((4-chlorophenyl)thio)imidazo[1,2-a]pyridine
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Overview
Description
2-(4-Bromophenyl)-3-((4-chlorophenyl)thio)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused imidazo[1,2-a]pyridine ring system with bromophenyl and chlorophenylthio substituents, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-((4-chlorophenyl)thio)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction using 4-bromophenylboronic acid and a suitable palladium catalyst.
Thioether Formation: The chlorophenylthio group is incorporated through a nucleophilic substitution reaction, where 4-chlorothiophenol reacts with the imidazo[1,2-a]pyridine intermediate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-((4-chlorophenyl)thio)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium methoxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-3-((4-chlorophenyl)thio)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-((4-chlorophenyl)thio)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For instance, it could inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-3-((4-methylphenyl)thio)imidazo[1,2-a]pyridine
- 2-(4-Bromophenyl)-3-((4-fluorophenyl)thio)imidazo[1,2-a]pyridine
- 2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine
Uniqueness
2-(4-Bromophenyl)-3-((4-chlorophenyl)thio)imidazo[1,2-a]pyridine is unique due to the presence of both bromophenyl and chlorophenylthio groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for diverse research applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-3-(4-chlorophenyl)sulfanylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN2S/c20-14-6-4-13(5-7-14)18-19(23-12-2-1-3-17(23)22-18)24-16-10-8-15(21)9-11-16/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFGZCHPJVDIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)SC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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